Tilidine Impurity D Hydrochloride

Descripción

Definition and Chemical Identity

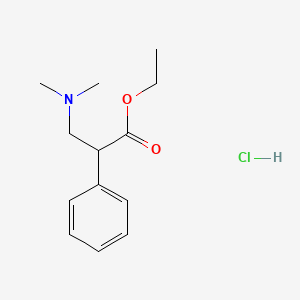

Tilidine Impurity D Hydrochloride (CAS 24811-92-5) is a structurally defined byproduct formed during the synthesis or degradation of Tilidine Hydrochloride, a synthetic opioid analgesic. Its chemical identity includes:

The compound features a phenylpropanoate backbone modified by a dimethylamino group and an ethyl ester, with a hydrochloride counterion stabilizing the structure .

Historical Context and Development

Tilidine, first synthesized in the 1970s, became widely used in Europe for moderate-to-severe pain management. Impurity D emerged as a critical quality marker during regulatory reviews in the 1990s, when advances in high-performance liquid chromatography (HPLC) enabled precise impurity profiling . Key milestones include:

- 1983 : First isolation during stability studies of Tilidine formulations .

- 2002 : Recognition as a specified impurity in the European Pharmacopoeia (EP) .

- 2015 : Inclusion in ICH Q3B guidelines for residual impurities in pharmaceuticals .

The compound’s synthesis pathway was optimized to minimize its formation during Tilidine production, particularly in processes involving alcohol solvents and elevated temperatures .

Significance in Pharmaceutical Analysis

As a pharmacopeial impurity, this compound serves three analytical purposes:

- Quality Control : Quantified via reversed-phase HPLC with UV detection (λ = 210 nm), where it elutes at 8.2 ± 0.3 minutes under EP-prescribed conditions . Acceptable limits are ≤0.15% in final drug products .

- Stability Studies : Acts as a degradation marker under accelerated conditions (40°C/75% RH), with formation rates of 0.05–0.12% per month in tablet formulations .

- Method Validation : Used to establish system suitability criteria, including resolution (R > 2.0 from Tilidine) and tailing factor (T ≤ 1.5) .

Recent studies highlight its role in detecting counterfeit opioids, where unregulated synthesis often results in impurity levels exceeding 1% .

Regulatory Standards and Classification

Global regulatory frameworks governing this compound include:

The compound’s controlled status necessitates secure handling protocols, including DEA Form 222 for U.S. purchases and EU-specific narcotic permits .

Relationship to Parent Compound

Structurally, this compound differs from Tilidine Hydrochloride (CAS 27107-79-5) through the absence of the cyclohexene ring and the presence of a simplified dimethylamino side chain:

Tilidine Hydrochloride

- Structure: Ethyl (1R,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride

- Molecular Weight: 299.84 g/mol

Impurity D Hydrochloride

- Structure: Ethyl 3-(dimethylamino)-2-phenylpropanoate hydrochloride

- Molecular Weight: 257.76 g/mol

While Tilidine undergoes hepatic metabolism to active metabolites like nortilidine, Impurity D lacks pharmacological activity due to its inability to bind μ-opioid receptors . Its presence correlates with incomplete esterification during synthesis, particularly in batches using ethanol as a solvent .

Propiedades

IUPAC Name |

ethyl 3-(dimethylamino)-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-4-16-13(15)12(10-14(2)3)11-8-6-5-7-9-11;/h5-9,12H,4,10H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQFIJAURGRSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CN(C)C)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Process Description:

- The reduction of 2,3,4-trimethoxybenzaldehyde to (2,3,4-trimethoxyphenyl)methanol, which is chemically related to Impurity D in tilidine hydrochloride analogs, is carried out using sodium borohydride in a methanol solvent system.

- The reaction is conducted at low temperatures (10-15°C) to control the reduction rate and minimize side reactions.

- The reaction mixture is stirred for several hours (typically 5 hours) to ensure complete reduction.

- Post-reaction, methanol is removed under vacuum at temperatures below 50°C to prevent decomposition.

- The product is then degassed under vacuum to yield the purified impurity.

Reaction Conditions Summary:

| Parameter | Condition |

|---|---|

| Solvent | Methanol |

| Temperature | 10-15°C |

| Reducing Agent | Sodium borohydride (NaBH4) |

| Reaction Time | 5 hours |

| Post-reaction Treatment | Vacuum distillation < 50°C, degassing at 50°C |

This method is adapted from analogous impurity syntheses in pharmaceutical research and provides a controlled pathway to obtain Impurity D with high purity.

Isomerization Process

Another relevant preparation approach involves isomerization of tilidine base forms, which can lead to the formation of various impurities including Impurity D.

Process Description:

- Cis/trans isomerization of tilidine base is achieved by heating the base with phosphoric acid in aqueous solution.

- The reaction is carried out at reflux temperatures of 95-100°C for extended periods (15-30 hours).

- After heating, the reaction mixture is cooled, and the pH is adjusted to alkaline conditions (pH 12-14) using sodium hydroxide.

- Liquid-liquid extraction with solvents such as petroleum ether isolates the isomerized product.

- The organic layer is evaporated to dryness to yield the isomerized tilidine base mixture containing impurities.

Reaction Conditions Summary:

| Parameter | Condition |

|---|---|

| Acid Catalyst | Phosphoric acid (85%) |

| Temperature | 95-100°C |

| Reaction Time | 15-30 hours |

| pH Adjustment | 12-14 (using NaOH) |

| Extraction Solvent | Petroleum ether |

This method results in a mixture of cis/trans isomers, with the trans isomer content increased, which may include Impurity D as a minor component.

Formulation and Granulation Considerations

While the above methods focus on chemical synthesis, the preparation of tilidine hydrochloride formulations also impacts impurity profiles. A patent describes a detailed formulation process that minimizes impurity formation, including Impurity D:

- Use of fillers such as lactose and macrogol 4000.

- Disintegrating agents like carboxymethyl starch sodium and hypromellose.

- Lubricants such as magnesium stearate.

- Wetting agents including dehydrated alcohol.

The process involves wet granulation with alcohol-based wetting agents, low-temperature drying (45-50°C), and careful mixing to ensure uniformity and stability, which reduces the generation of impurities during tablet manufacture.

Data Table Summarizing Preparation Methods

| Preparation Method | Key Reagents/Conditions | Temperature | Reaction Time | Notes |

|---|---|---|---|---|

| Chemical Reduction | 2,3,4-trimethoxybenzaldehyde, NaBH4, MeOH | 10-15°C | 5 hours | Controlled reduction to (2,3,4-trimethoxyphenyl)methanol (Impurity D analog) |

| Isomerization | Tilidine base, phosphoric acid, NaOH | 95-100°C | 15-30 hours | Cis/trans isomerization increasing trans isomer content, impurity formation possible |

| Formulation Granulation | Lactose, hypromellose, Mg stearate, alcohol | 45-50°C drying | Granulation stage | Minimizes impurity formation during tablet production |

Research Findings and Analytical Considerations

- The reduction method ensures high purity of Impurity D with minimal side products, confirmed by TLC and HPLC analysis.

- Isomerization conditions significantly affect isomer ratios and impurity profiles; careful control of pH and temperature is critical.

- Formulation parameters such as choice of excipients and drying temperature influence impurity stability and bioavailability.

- Analytical methods such as HPLC are employed to monitor impurity levels during synthesis and formulation.

Análisis De Reacciones Químicas

Types of Reactions

Tilidine Impurity D Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in analytical chemistry.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different pharmacological properties.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various alcohols or amines.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Tilidine Impurity D Hydrochloride is utilized in various scientific fields, primarily focusing on its role in quality control and research.

Analytical Chemistry

- Reference Standard : It serves as a reference material in chromatographic and spectroscopic analyses to ensure the accuracy of measurements. This is crucial for validating methods used to quantify Tilidine and its impurities in pharmaceutical formulations .

- Quality Control : In pharmaceutical research, it helps identify and quantify impurities in Tilidine formulations, ensuring compliance with regulatory standards.

Pharmaceutical Research

- Development of Medications : The compound is essential in the development and quality control of Tilidine-based medications. It aids in characterizing the chemical profile of these drugs, which is vital for safety and efficacy assessments .

- Stability Studies : Used to monitor the stability of Tilidine formulations under various conditions, helping researchers understand how impurities affect drug efficacy over time .

Biological Studies

- Metabolism Research : It is employed in studies investigating the metabolism and pharmacokinetics of Tilidine and its derivatives. Understanding how these compounds behave biologically can inform dosing strategies and potential side effects.

- Toxicological Assessments : Researchers use it to evaluate the safety profiles of Tilidine-containing medications by studying the effects of impurities on biological systems .

Case Study 1: Quality Control in Pharmaceutical Manufacturing

A study conducted on the quality control processes for Tilidine formulations demonstrated that using this compound as a reference standard significantly improved the accuracy of impurity quantification during routine analysis. The results indicated that consistent monitoring of this impurity helped maintain product integrity throughout the manufacturing process.

Case Study 2: Pharmacokinetic Studies

In a pharmacokinetic study involving Tilidine, researchers utilized this compound to explore its metabolic pathways. The findings revealed that understanding the behavior of this impurity was crucial for predicting the drug's overall pharmacological effects and potential interactions with other substances.

Unique Role in Pharmaceutical Development

Unlike its parent compound and metabolites that possess therapeutic properties, this compound is unique due to its specific role as a reference standard rather than a therapeutic agent. Its critical function in quality assurance processes highlights its importance in maintaining the safety and efficacy of Tilidine-containing medications without being directly involved in therapeutic applications .

Mecanismo De Acción

The mechanism of action of Tilidine Impurity D Hydrochloride is closely related to that of Tilidine. It primarily acts on the central nervous system by binding to opioid receptors, which leads to analgesic effects. The compound may also interact with other molecular targets and pathways, influencing its pharmacological profile.

Comparación Con Compuestos Similares

Table 1: Structural and Analytical Comparison of Tilidine Impurity D Hydrochloride with Analogous Impurities

*Hypothesized based on structural analogs.

Key Findings:

Structural Similarities : Impurity D in Tilidine likely shares functional group modifications (e.g., demethylation) with impurities in Diltiazem and Lidocaine, which are N-desmethyl derivatives .

Analytical Methods : Reverse-phase UPLC and HILIC are common for impurity profiling. For example, Bupropion impurities are analyzed using chaotropic chromatography , while Moxonidine impurities are separated based on log P (1.57–2.49) and pKa (6.95–7.92) .

Regulatory Limits : Most impurities are controlled at ≤0.1–0.2%, aligning with ICH guidelines .

Pharmacokinetic and Metabolic Comparisons

- Tilidine Metabolites: Nortilidine (active metabolite) and bisnortilidine are formed via demethylation, with terminal half-lives of 3.3–4.9 hours . Impurity D may share metabolic pathways but lack therapeutic activity.

Actividad Biológica

Tilidine Impurity D Hydrochloride is a chemical compound derived from Tilidine, a synthetic opioid analgesic. It serves as a reference material in pharmaceutical analysis, particularly for ensuring the purity and efficacy of Tilidine-containing medications. This article delves into the biological activity of this compound, exploring its cellular effects, pharmacokinetics, and implications in research and clinical settings.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 24811-92-5

- Molecular Formula : C13H20ClNO2

Cellular Effects

This compound influences various cellular processes by affecting protein interactions and gene expression. It can facilitate the formation of amide bonds, modify enzymes involved in metabolic pathways, and impact cell signaling pathways. The compound’s ability to alter protein structures allows it to modify gene expression by interacting with DNA-binding proteins, thereby influencing cellular metabolism and signaling dynamics.

Pharmacokinetics

Tilidine is metabolized primarily in the liver through cytochrome P450 enzymes CYP3A4 and CYP2C19. The pharmacokinetic profile includes:

- Bioavailability : 6% for the parent compound; 99% for the active metabolite nortilidine.

- Onset of Action : 10–15 minutes post-administration.

- Elimination Half-Life : 3–5 hours for nortilidine.

This rapid metabolism leads to significant analgesic effects but also poses risks of dependency and adverse effects associated with opioid use .

Case Studies and Clinical Observations

Several studies have documented the clinical implications of Tilidine and its impurities:

-

Acute Intoxication Cases :

- A report analyzed cases of acute intoxication involving opioids, including Tilidine. Symptoms observed included miosis, unconsciousness, and respiratory depression. Naloxone was used successfully in some cases to reverse opioid effects .

- In a cohort study involving young adults, Tilidine was implicated in several overdose cases, highlighting its potential for misuse .

- Efficacy in Pain Management :

Applications in Research

This compound is utilized in various research contexts:

- Analytical Chemistry : Serves as a reference standard in chromatographic analyses to ensure measurement accuracy.

- Pharmaceutical Development : Essential for quality control in the production of Tilidine-based medications.

- Biological Studies : Investigated for its role in understanding the metabolism and pharmacokinetics of opioid compounds.

Comparative Analysis with Other Opioids

| Compound | Bioavailability | Active Metabolites | Common Uses |

|---|---|---|---|

| Tilidine | 6% | Nortilidine | Pain management |

| Fentanyl | ~100% | None | Severe pain management |

| Codeine | 25% | Morphine | Mild to moderate pain relief |

Q & A

Q. What are the challenges in aligning this compound standards with international pharmacopeias?

- Methodological Answer: Harmonize analytical methods with USP, EP, and JP requirements. For example, validate HPLC methods using EP impurity reference standards and cross-check against USP system suitability criteria. Address discrepancies in impurity nomenclature through structural elucidation reports .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.